molecular formula C23H24N4O4S B2544527 Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate CAS No. 887219-44-5

Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate

Cat. No. B2544527
M. Wt: 452.53
InChI Key: BLGQMYDGVKXJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into synthesizing complex compounds involving furan, thiazolo, triazole, and piperidine units, highlighting the intricate methodologies required to construct such multifaceted molecules. For instance, Watanabe et al. (1993) discussed the synthesis of compounds with furan and piperidine structures, showing potential as 5-HT2 antagonists, a class of compounds with significance in neurological research (Watanabe, Yoshiwara, & Kanao, 1993). Similarly, Mohamed (2021) presented a method for synthesizing Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, indicating the versatility of such frameworks in generating a wide array of biologically active compounds (Mohamed, 2021).

Antimicrobial Activities

Compounds bearing structural similarities to Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate have been investigated for their antimicrobial properties. Patel (2020) explored the chelating properties and antimicrobial activity of furan ring-containing organic ligands, underscoring the potential of such compounds in combating microbial infections (Patel, 2020).

Neurological Applications

The neurological implications of compounds with similar structures are profound, with research indicating potential uses in treating neurological disorders. Vu et al. (2004) demonstrated that piperazine derivatives of triazolotriazine, akin to the structural framework of the compound , could serve as potent and selective adenosine A2a receptor antagonists, offering a pathway for therapeutic intervention in Parkinson's disease (Vu et al., 2004).

Pharmacological Evaluation

The pharmacological landscape for compounds within this chemical realm is broad, with studies such as those by Kumar et al. (2017) investigating novel derivatives for their antidepressant and antianxiety activities, showcasing the diverse potential of these molecules in pharmacology (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

properties

IUPAC Name

ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-2-30-22(29)16-10-6-12-26(14-16)18(15-8-4-3-5-9-15)19-21(28)27-23(32-19)24-20(25-27)17-11-7-13-31-17/h3-5,7-9,11,13,16,18,28H,2,6,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGQMYDGVKXJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate

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